4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine

Catalog No.
S6738235
CAS No.
2549015-83-8
M.F
C16H17N5O
M. Wt
295.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole...

CAS Number

2549015-83-8

Product Name

4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine

IUPAC Name

(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)-pyrimidin-4-ylmethanone

Molecular Formula

C16H17N5O

Molecular Weight

295.34 g/mol

InChI

InChI=1S/C16H17N5O/c22-16(13-4-7-17-11-19-13)21-8-5-12-9-20(10-14(12)21)15-3-1-2-6-18-15/h1-4,6-7,11-12,14H,5,8-10H2

InChI Key

WZPBUJWEJFLFQY-UHFFFAOYSA-N

SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)C(=O)C4=NC=NC=C4

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)C(=O)C4=NC=NC=C4

4-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine is a complex organic compound identified by the CAS number 2549015-83-8. Its molecular formula is C16H17N5OC_{16}H_{17}N_{5}O, with a molecular weight of 295.34 g/mol. The structure features a pyrimidine ring substituted with an octahydropyrrolo[3,4-b]pyrrole moiety and a pyridinyl group, which contributes to its potential biological activities and chemical reactivity.

Histamine Receptor Ligand

The molecule contains an octahydropyrrolo[3,4-b]pyrrole ring, a structural motif present in some known histamine receptor ligands []. Histamine receptors are involved in various physiological processes, including allergic reactions, inflammation, and neurotransmission []. Research suggests that molecules targeting specific histamine receptor subtypes could be beneficial in treating various diseases []. Further investigation is needed to determine if 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine binds to any histamine receptor subtypes and exhibits any therapeutic potential.

Medicinal Chemistry

The pyrimidine and pyridyl moieties present in the molecule are commonly found in various bioactive molecules [, ]. These moieties can contribute to properties like cell permeability and interaction with biological targets. Studying how these functional groups affect the overall activity of 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine could be valuable for medicinal chemistry research. This might involve synthesizing and testing analogs of the molecule to identify compounds with improved potency or selectivity for specific targets.

Typical of heterocyclic compounds, including:

  • Nucleophilic substitutions: The nitrogen atoms in the pyridine and pyrrolo rings can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Cyclization reactions: The presence of multiple nitrogen atoms and carbonyl groups facilitates cyclization, potentially leading to the formation of more complex structures.
  • Reduction reactions: The carbonyl group can be reduced to alcohols or amines under appropriate conditions.

Research indicates that compounds containing pyrimidine and pyrrolo structures often exhibit significant biological activities, such as:

  • Antitumor properties: Similar compounds have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial effects: Certain derivatives have demonstrated effectiveness against various bacterial strains.
  • CNS activity: Some octahydropyrrolo derivatives are explored for their neuroactive properties, suggesting potential applications in treating neurological disorders.

Synthesis of 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine may involve multi-step processes including:

  • Formation of the octahydropyrrolo framework: This can be achieved through cyclization reactions involving suitable precursors like pyrrole derivatives.
  • Introduction of the pyridine moiety: This step typically involves nucleophilic substitution or coupling reactions.
  • Carbonylation: The final step may involve the introduction of a carbonyl group using reagents such as carbon monoxide or other electrophiles.

The compound's unique structure suggests several potential applications:

  • Pharmaceutical development: Due to its biological activities, it may serve as a lead compound in drug discovery for cancer or infectious diseases.
  • Material science: Its structural properties might be exploited in developing new materials with specific electronic or optical characteristics.

Interaction studies are crucial for understanding the compound's mechanism of action and potential side effects. These studies may include:

  • Binding affinity assays: Evaluating how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • In vitro studies: Assessing cytotoxicity and pharmacokinetics in cell cultures to gauge therapeutic potential.
  • In vivo studies: Testing efficacy and safety in animal models to predict human responses.

Several compounds share structural similarities with 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine. Here are some notable examples:

Compound NameCAS NumberKey Features
N-(2-chlorophenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide2549062-64-6Contains a chlorophenyl group; studied for CNS activity.
5-(Pyridin-4-yl)pyrimidine-2,4-diamine13676536Exhibits antitumor activity; simpler structure with two amino groups.
Octahydropyrrolo[3,4-b]pyrrole11815320A basic framework for many derivatives; serves as a precursor in synthesis.

Uniqueness

The uniqueness of 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine lies in its specific combination of functional groups and structural complexity, which may enhance its biological activity compared to simpler analogs. Its distinct arrangement allows for diverse interactions within biological systems, making it a candidate for further research in medicinal chemistry.

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Exact Mass

295.14331018 g/mol

Monoisotopic Mass

295.14331018 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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